molecular formula C15H15NO3 B3025501 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid CAS No. 915922-68-8

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid

Cat. No. B3025501
M. Wt: 257.28 g/mol
InChI Key: FSZQPQFODLZUJH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydroisoquinolinones : A study explored the synthesis of various tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and pharmacophoric substituents, by transforming the carboxylic acid group of a related compound (Kandinska, Kozekov, & Palamareva, 2006).

  • Crystal Structure Analysis : Another research focused on the crystal structure of a compound synthesized from a reaction involving a related furan-2-carboxylic acid derivative, providing insights into its molecular structure and potential applications (Baktır, Akkurt, Kandinska, Bogdanov, & Büyükgüngör, 2009).

  • Anticancer and Antibacterial Properties : A study synthesized a derivative featuring furan-2-carboxamide, which is known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

  • Pro-drug System for Anticancer Drugs : Research indicated that derivatives like 5-nitrofuran-2-ylmethyl group have potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, suggesting a similar potential for related compounds (Berry, Watson, Whish, & Threadgill, 1997).

  • Pharmacological Effects on the Central Nervous System : A related furan-2-carboxylic acid derivative was found to exhibit strong antinociceptive properties in the central nervous system in mice, indicating potential neurological applications (Siwek, Wujec, Dobosz, Jagiełło-wójtowicz, Chodkowska, Kleinrok, & Paneth, 2008).

Potential Biological and Therapeutic Applications

  • Bioactive Compounds from Plants : A study isolated new bioactive compounds, including derivatives of furan-2-carboxylic acid, from Portulaca oleracea L., showing anti-inflammatory activities and inhibition of inflammatory factors (Liu, Lan, Tao, Tian, Ying, & Stien, 2022).

  • Anti-tuberculosis Agents : A derivative of furan-2-carboxylic acid was modified to improve bioavailability for potential use as an anti-tuberculosis agent, indicating the scope of related compounds in infectious disease treatment (Tangallapally, Lee, Lenaerts, & Lee, 2006).

  • Interaction with DNA : Research into the interaction between furan-2-carboxylic acid derivatives and DNA using various spectroscopic techniques could indicate potential in genetic research or therapy (Ranade, Navale, & Zote, 2020).

  • Antimalarial Compounds : A synthesis strategy involving furan-2-carboxylic acid derivatives was used to create potent antimalarial compounds, showcasing their potential in combating malaria (Kanishchev, Lavoignat, Picot, Médebielle, & Bouillon, 2013).

  • Anti-inflammatory and Antibacterial Properties : Synthesized furan-2(3H)-ones derivatives displayed significant anti-inflammatory and antibacterial activities, suggesting therapeutic applications for related compounds (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential applications for the compound and areas for future research.


properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15(18)14-6-5-13(19-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZQPQFODLZUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589657
Record name 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid

CAS RN

915922-68-8
Record name 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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